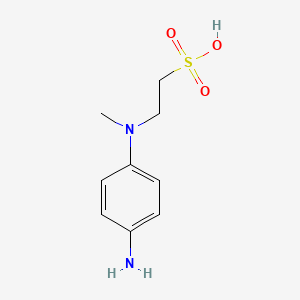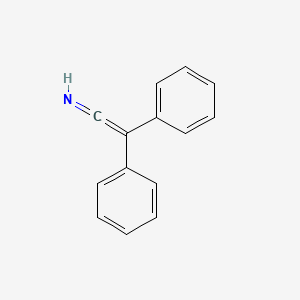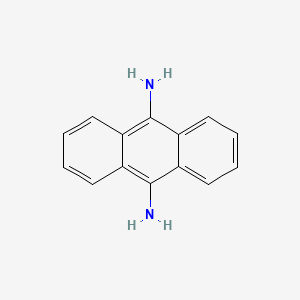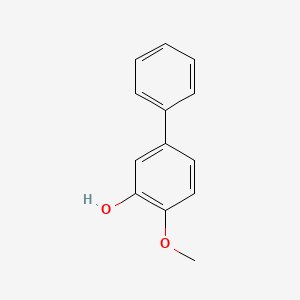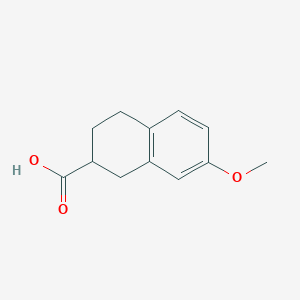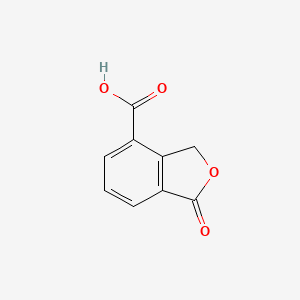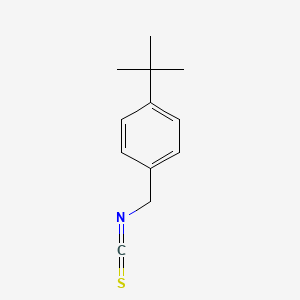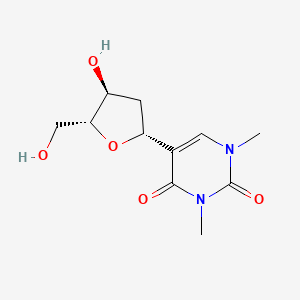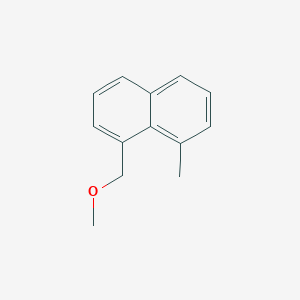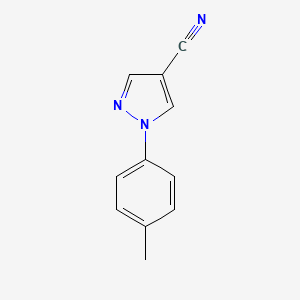
6-Methoxy-isochroman
Overview
Description
6-Methoxy-isochroman is an organic compound belonging to the isochroman family. Isochromans are prominent structural motifs found in numerous bioactive natural products. The core structure of isochromans is characterized by a fused benzene and tetrahydropyran ring system. This compound, in particular, has garnered interest due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the primary methods for synthesizing 6-Methoxy-isochroman involves the oxa-Pictet–Spengler cyclization. This reaction typically uses arylethanols and aldehydes as starting materials. The reaction is catalyzed by heteropolyacid ionic liquids in a green solvent such as dimethyl carbonate. The reaction conditions are moderate, and the catalyst can be recycled multiple times without significant loss of activity .
Industrial Production Methods: Industrial production of this compound can be scaled up using the same oxa-Pictet–Spengler cyclization method. The use of recyclable catalysts and green solvents makes this method environmentally friendly and economically viable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 6-Methoxy-isochroman undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the isochroman ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are used under various conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
6-Methoxy-isochroman has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some derivatives of this compound have shown promise as potential therapeutic agents for various diseases.
Industry: It is used in the synthesis of pharmaceuticals and other fine chemicals
Mechanism of Action
6-Methoxy-isochroman can be compared with other similar compounds such as:
- 6-Hydroxy-isochroman
- 8-Methoxy-isochroman
- 3-Methyl-isochroman
Uniqueness: this compound is unique due to its specific methoxy group at the 6-position, which can influence its chemical reactivity and biological activity. This structural feature can make it more suitable for certain applications compared to its analogs .
Comparison with Similar Compounds
- 6-Hydroxy-isochroman: Similar structure but with a hydroxyl group at the 6-position.
- 8-Methoxy-isochroman: Methoxy group at the 8-position instead of the 6-position.
- 3-Methyl-isochroman: Methyl group at the 3-position, affecting its chemical properties .
Properties
IUPAC Name |
6-methoxy-3,4-dihydro-1H-isochromene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-11-10-3-2-9-7-12-5-4-8(9)6-10/h2-3,6H,4-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMSWYFTVSETMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(COCC2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10561314 | |
| Record name | 6-Methoxy-3,4-dihydro-1H-2-benzopyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10561314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33348-59-3 | |
| Record name | 6-Methoxy-3,4-dihydro-1H-2-benzopyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10561314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





